2-(4-(Methylthio)phenyl)thiazolidine
CAS No.: 1249943-47-2
Cat. No.: VC3080086
Molecular Formula: C10H13NS2
Molecular Weight: 211.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249943-47-2 |
|---|---|
| Molecular Formula | C10H13NS2 |
| Molecular Weight | 211.4 g/mol |
| IUPAC Name | 2-(4-methylsulfanylphenyl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C10H13NS2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 |
| Standard InChI Key | BMGXOHKYNWJQRQ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2NCCS2 |
| Canonical SMILES | CSC1=CC=C(C=C1)C2NCCS2 |
Introduction
Chemical Structure and Properties
Structural Features
2-(4-(Methylthio)phenyl)thiazolidine is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms (the thiazolidine core) with a 4-(methylthio)phenyl substituent. The thiazolidine scaffold is notable in medicinal chemistry as it serves as the foundation for numerous bioactive compounds, including clinically significant thiazolidinediones used in diabetes treatment.
The molecular structure consists of:
-
A thiazolidine ring (five-membered heterocycle with sulfur and nitrogen)
-
A phenyl ring attached to the 2-position of the thiazolidine
-
A methylthio (-SCH₃) group at the para position of the phenyl ring
This arrangement creates a compound with potential pharmacological significance due to the bioactive nature of both the thiazolidine scaffold and the sulfur-containing substituent.
Physical and Chemical Properties
Based on available data, the compound possesses the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NS₂ | |
| Molecular Weight | 211.4 g/mol | |
| CAS Number | 1249943-47-2 | |
| Standard Purity | Minimum 95% |
The thiazolidine core typically exhibits nucleophilic character at the nitrogen atom and can participate in various chemical reactions including alkylation and acylation. The methylthio functional group introduces additional reactivity patterns, potentially serving as a site for further functionalization or metabolic transformation in biological systems.
Relationship to Thiazolidine Family
Thiazolidines in Medicinal Chemistry
Thiazolidines represent a versatile class of heterocyclic compounds with considerable pharmacological potential. Their chemical structure permits various modifications including ring substitution and functionalization, leading to diverse biological activities . Within this family, 2-(4-(Methylthio)phenyl)thiazolidine represents a specific structural variant with unique properties.
Thiazolidine compounds broadly demonstrate multiple pharmacological activities:
Structural Comparisons
When compared to other thiazolidine derivatives, 2-(4-(Methylthio)phenyl)thiazolidine shows important structural distinctions:
-
Unlike thiazolidinediones (TZDs), it lacks the 2,4-dione functionality that characterizes antidiabetic agents like pioglitazone and rosiglitazone .
-
The methylthio substituent differentiates it from more commonly studied hydroxyl or methoxy-substituted derivatives .
-
It retains the basic thiazolidine ring without additional nitrogen-containing substituents found in many bioactive derivatives .
These structural differences likely confer unique biological properties and receptor interactions compared to other thiazolidine derivatives.
Synthesis Approaches
Reaction of Aldehydes with Sulfur-Containing Amines
A likely synthetic pathway involves the reaction between 4-(methylthio)benzaldehyde and a suitable sulfur-containing amine:
-
4-(Methylthio)benzaldehyde reacts with cysteamine or a similar reagent
-
Cyclization occurs under appropriate conditions to form the thiazolidine ring
This approach aligns with documented methods for similar compounds, as described in the literature: "0.01 mol of TZD (3) was dissolved in 5 mL of ethanol and 0.01 moL of substituted aromatic benzaldehyde was added to this solution" .
Advanced Synthesis Techniques
More contemporary approaches to thiazolidine synthesis include:
Structure-Activity Relationships
The specific structural features of 2-(4-(Methylthio)phenyl)thiazolidine likely contribute to its biological activity profile:
-
Thiazolidine Core: This heterocyclic structure can participate in hydrogen bonding and other interactions with biological targets, particularly enzyme active sites .
-
Methylthio Group: The sulfur-containing substituent potentially enhances binding affinity to specific protein targets through both electronic effects and hydrophobic interactions.
-
Position of Substitution: The para-substitution pattern on the phenyl ring creates a specific electronic distribution that may optimize interactions with biological receptors .
Molecular Docking and Computational Studies
Predicted Target Interactions
Computational studies on related thiazolidine derivatives provide insights into potential binding modes for 2-(4-(Methylthio)phenyl)thiazolidine:
Research on thiazolidine-2,4-dione derivatives has revealed that "the carbonyl group at the position of the second thiazolidine-2,4-dione derivative joins forms one of these bonds with Asp1044. In addition, the NH group of the carboxamide linker forms another bond with Glu915" . While 2-(4-(Methylthio)phenyl)thiazolidine lacks the dione functionality, the core thiazolidine structure may engage in similar hydrogen bonding patterns.
The methylthio group likely occupies "the hydrophobic cavity was formed by Arg1025, His1024, Ile1023, Cys1022, Leu1017, Ile890 and Ile886" , contributing to binding affinity through hydrophobic interactions.
Computational Property Predictions
Based on structural analysis, the following properties can be predicted:
| Property | Predicted Value/Outcome | Rationale |
|---|---|---|
| LogP | Moderate lipophilicity | Presence of both hydrophobic (phenyl, methylthio) and hydrophilic (thiazolidine) moieties |
| Blood-Brain Barrier Permeability | Potential for CNS penetration | Suitable molecular weight and lipophilicity for CNS drug candidates |
| Metabolic Stability | Susceptible to Phase I and II metabolism | Presence of oxidizable sulfur atoms and potential for conjugation |
| Bioavailability | Moderate | Balanced physicochemical properties |
Current Research Limitations and Future Directions
Knowledge Gaps
Several significant knowledge gaps regarding 2-(4-(Methylthio)phenyl)thiazolidine warrant further investigation:
-
Comprehensive physical characterization including solubility, stability, and spectroscopic properties
-
Optimized synthesis protocols for improved yield and purity
-
Detailed biological activity screening across multiple therapeutic areas
-
Pharmacokinetic and pharmacodynamic profiles
-
Toxicity and safety assessments
Promising Research Directions
Based on the current understanding, several research directions appear particularly promising:
-
Neurodegenerative Disease Applications: Further exploration of the anticholinesterase potential and related neuroprotective effects.
-
Structural Modification Studies: Systematic modification of the parent structure to optimize biological activity and pharmacokinetic properties.
-
Antimicrobial Development: Investigation of potential antimicrobial properties, especially against resistant pathogens, given the documented antimicrobial effects of other thiazolidine derivatives .
-
Formulation Development: Exploration of drug delivery systems to overcome potential bioavailability limitations.
-
Combination Studies: Investigation of synergistic effects when combined with established therapeutic agents for various conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume